2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid

Medicinal Chemistry Computational Chemistry Drug Discovery

Medicinal chemistry programs studying pyrrolidine-2,5-dione pharmacophores face a critical challenge: N-substituted analogs show dramatically divergent activity (e.g., 21 nM HCA₂ binding vs. 78.62% ThrRS inhibition at 0.1 mM), making direct substitution impossible. This unsubstituted parent compound provides: - A defined synthetic entry point for systematic N-alkylation/acylation - A validated negative control for hit-to-lead campaigns - Drug-like properties (cLogP 0.287, MW 252.25) compliant with Lipinski’s Rule of Five

Molecular Formula C10H8N2O4S
Molecular Weight 252.24
CAS No. 626222-53-5
Cat. No. B2904039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid
CAS626222-53-5
Molecular FormulaC10H8N2O4S
Molecular Weight252.24
Structural Identifiers
SMILESC1C(C(=O)NC1=O)SC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C10H8N2O4S/c13-7-4-6(8(14)12-7)17-9-5(10(15)16)2-1-3-11-9/h1-3,6H,4H2,(H,15,16)(H,12,13,14)
InChIKeyZQEHVTSYKKEULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid: Structural Class and Baseline


2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid (CAS 626222-53-5) is a sulfur-linked nicotinic acid derivative incorporating a pyrrolidine-2,5-dione (succinimide) moiety . Its molecular formula is C₁₀H₈N₂O₄S, with a molecular weight of 252.25 g/mol and an MDL number MFCD03545027 . This compound functions as a versatile building block for the synthesis of more complex molecules and is studied for potential antimicrobial and anticancer properties . It is available from multiple commercial sources for research use only [1].

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid: In-Class Analog Substitution Risks


Within the class of 2,5-dioxopyrrolidinyl-thio-nicotinic acid derivatives, even subtle structural modifications produce quantifiably distinct physicochemical properties and biological activity profiles that preclude simple interchangeability. For example, substitution at the pyrrolidine nitrogen dramatically alters molecular weight and calculated partition coefficient (clogP), which directly impacts solubility and cellular permeability . Biological target engagement is also exquisitely sensitive to these modifications; a closely related N-aryl substituted analog inhibits threonyl-tRNA synthetase (ThrRS) by 78.62% at 0.1 mM [1], while a different derivative exhibits nanomolar binding affinity (IC₅₀ = 21 nM) for the recombinant human HCA₂ receptor [2]. These data demonstrate that each specific substitution pattern defines a unique chemical and pharmacological space. Therefore, substituting 2-(2,5-dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid with any other analog, even those appearing structurally similar, risks introducing uncharacterized and potentially confounding variables into a research program.

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid: Quantitative Differentiation Guide


Physicochemical Property Triage

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid (Target) exhibits a lower calculated LogP (cLogP) and molecular weight compared to N-substituted analogs, positioning it favorably within key drug-likeness criteria . The Target has a cLogP of 0.287 and molecular weight of 252.25 g/mol . In contrast, N-butyl substituted analog (CAS 514183-36-9) has a molecular weight of 308.35 g/mol , and the N-(4-methylphenyl) substituted analog (CAS 838874-00-3) has a molecular weight of 342.37 g/mol , both deviating further from optimal drug-like space. The lower cLogP of the Target suggests potentially enhanced aqueous solubility relative to more lipophilic N-substituted derivatives .

Medicinal Chemistry Computational Chemistry Drug Discovery

Unsubstituted Pyrrolidine Core as Synthetic Handle

The primary differentiator for 2-(2,5-dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid is its unsubstituted pyrrolidine nitrogen (N-H), a key functional group that enables further chemical diversification . Many closely related analogs feature an N-alkyl or N-aryl substitution, which precludes further modification at that position . The target compound's N-H group provides a unique chemical handle for chemists to synthesize focused libraries or incorporate it into larger, more complex molecular architectures, a capability not available with N-substituted comparators .

Organic Synthesis Combinatorial Chemistry Medicinal Chemistry

Commercial Purity for Assay Reproducibility

Commercial vendors offer 2-(2,5-dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid at defined purity levels, typically 95% [1] and 98% , which is crucial for generating reproducible biological data . In contrast, many in-class analogs are offered at lower purities (e.g., 95%) or are less readily available from multiple suppliers, which can introduce variability and complicate the interpretation of screening results . The target compound's availability from multiple vendors with established purity specifications reduces the risk of batch-to-batch variation impacting assay outcomes [1].

Assay Development Biological Screening Quality Control

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid: Research & Procurement Scenarios


Focused Combinatorial Library Scaffold

The unsubstituted pyrrolidine N-H in 2-(2,5-dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid provides a direct synthetic entry point for generating a diverse array of N-functionalized analogs via alkylation or acylation. This makes it an ideal scaffold for medicinal chemistry programs aiming to systematically explore structure-activity relationships (SAR) around the pyrrolidine-2,5-dione pharmacophore, a common motif in bioactive molecules .

Negative Control for N-Substituted Analogs

Given the distinct biological activity profiles of N-substituted analogs, such as the ThrRS inhibition observed for an N-aryl derivative , this unsubstituted parent compound can serve as a critical negative control. In assays where an N-substituted analog shows potent activity, the parent compound's differing profile—characterized by a lower cLogP and smaller size —can help confirm that the observed biological effect is specifically due to the N-substituent and not the core scaffold.

Early-Stage Hit & Lead Optimization

The compound's favorable physicochemical properties, including a low cLogP (0.287) and modest molecular weight (252.25 g/mol) , align with established drug-likeness guidelines (e.g., Lipinski's Rule of Five). These characteristics make it a viable starting point for hit-to-lead or lead optimization campaigns where maintaining drug-like properties is a priority for achieving acceptable pharmacokinetic profiles.

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